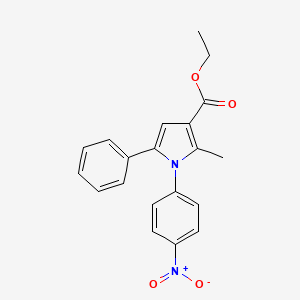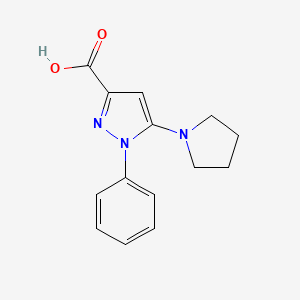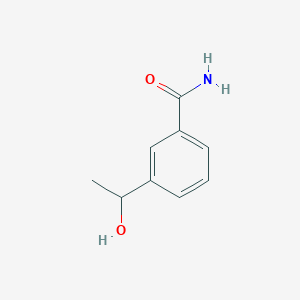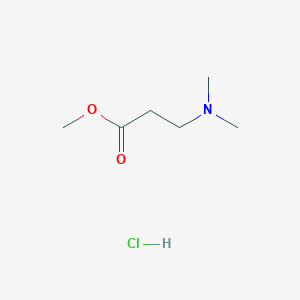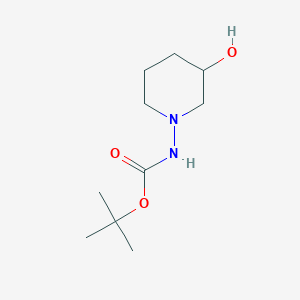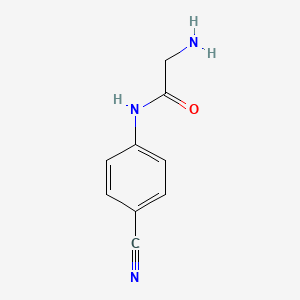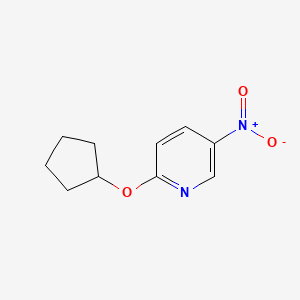
2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE is a heterocyclic compound that features a pyridine ring substituted with a cyclopentyloxy group at the 2-position and a nitro group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE typically involves the nitration of pyridine derivatives followed by the introduction of the cyclopentyloxy group. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield 3-nitropyridine . Subsequent substitution reactions introduce the cyclopentyloxy group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and substitution reactions under controlled conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines and alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
Reduction: The major product formed is 2-Cyclopentyloxy-5-aminopyridine.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
科学研究应用
2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or inhibiting enzyme activity .
相似化合物的比较
Similar Compounds
- 2-Cyclopentyloxy-3-nitro-pyridine
- 2-Cyclopentyloxy-4-nitro-pyridine
- 2-Cyclopentyloxy-6-nitro-pyridine
Uniqueness
2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro group at the 5-position, combined with the cyclopentyloxy group at the 2-position, imparts distinct properties compared to other nitropyridine derivatives .
属性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC 名称 |
2-cyclopentyloxy-5-nitropyridine |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)8-5-6-10(11-7-8)15-9-3-1-2-4-9/h5-7,9H,1-4H2 |
InChI 键 |
LHCWPFZOULXRST-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)OC2=NC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
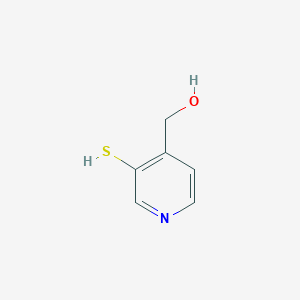
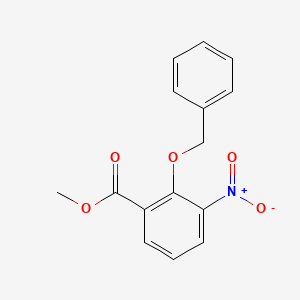
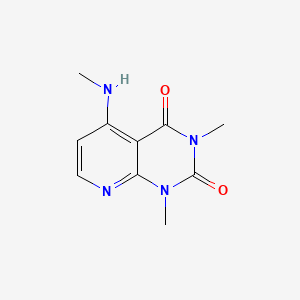

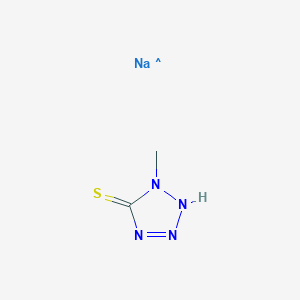
![2-Propenal, 3-[4-(1-methylethyl)phenyl]-](/img/structure/B8591804.png)

